molecular formula C10H17NO4 B8648330 (S)-N-isobutoxycarbonylproline

(S)-N-isobutoxycarbonylproline

Cat. No.: B8648330
M. Wt: 215.25 g/mol
InChI Key: HSNCMAULVXJUDZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Isobutoxycarbonylproline is a proline derivative characterized by an isobutoxycarbonyl (N-protecting) group attached to the nitrogen atom of the (S)-enantiomer of proline. Proline, a cyclic secondary amino acid, is often modified to alter its physicochemical properties for applications in peptide synthesis, drug design, and catalysis. The isobutoxycarbonyl group enhances steric bulk and lipophilicity, which can influence solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO4/c1-7(2)6-15-10(14)11-5-3-4-8(11)9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

HSNCMAULVXJUDZ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)COC(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(C)COC(=O)N1CCCC1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: C₁₄H₂₅NO₄ (based on analogous NIST data for the D-isomer with an isobutyl ester) .
  • Stereochemistry : The (S)-configuration at the proline alpha-carbon distinguishes it from the D-isomer (R-configuration), which may affect chiral recognition in biological systems.
  • Functional Groups : The isobutoxycarbonyl group (-OCOO-iBu) replaces the typical hydrogen on proline’s nitrogen, altering electronic and steric profiles.

Structural and Functional Comparisons

Proline derivatives are widely studied for their roles in peptide stability and bioactivity. Below, (S)-N-Isobutoxycarbonylproline is compared with structurally related compounds using data from the NIST Chemistry WebBook and inferred properties from analogous molecules.

Table 1: Comparative Analysis of Proline Derivatives
Compound Name Molecular Formula Molecular Weight Key Functional Group Stereochemistry Source/Application
This compound C₁₄H₂₅NO₄ 271.35 g/mol Isobutoxycarbonyl (S) Peptide synthesis
d-Proline, N-isobutoxycarbonyl-, isobutyl ester C₁₄H₂₅NO₄ 271.35 g/mol Isobutoxycarbonyl + isobutyl ester (R) NIST reference compound
L-Proline C₅H₉NO₂ 115.13 g/mol Unmodified amino group (S) Natural amino acid
N-Boc-Proline C₁₀H₁₇NO₄ 215.24 g/mol tert-Butoxycarbonyl (Boc) (S) Common protecting group
Key Observations:

Stereochemical Impact :

  • The (S)-enantiomer of N-isobutoxycarbonylproline may exhibit distinct binding affinities compared to its (R)-counterpart (e.g., NIST’s d-Proline derivative), particularly in enantioselective catalysis or receptor interactions.

Functional Group Effects: Isobutoxycarbonyl vs. Ester Variations: The NIST compound includes an additional isobutyl ester, increasing molecular weight without significantly altering lipophilicity compared to this compound .

Molecular Weight and Applications :

  • This compound (271.35 g/mol) is substantially heavier than L-proline (115.13 g/mol), making it less suitable for applications requiring small-molecule agility but advantageous for tailored peptide modifications.

Research Findings and Performance Metrics

  • Solubility: Isobutoxycarbonyl groups typically reduce aqueous solubility compared to unmodified proline or Boc-protected derivatives, as noted in studies of similar N-alkyloxycarbonyl amino acids.
  • Thermal Stability : The bulky isobutoxy group likely enhances thermal stability, a trait observed in other N-protected prolines used in high-temperature peptide synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.